molecular formula C9H11ClN4 B6285432 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine CAS No. 1044770-67-3

2-chloro-8-methyl-9-(propan-2-yl)-9H-purine

Cat. No. B6285432
CAS RN: 1044770-67-3
M. Wt: 210.7
InChI Key:
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Description

2-Chloro-8-methyl-9-(propan-2-yl)-9H-purine is a purine derivative that is commonly used in scientific research. It is a compound that has been studied for its potential to provide a wide range of applications in both medical and industrial settings.

Scientific Research Applications

2-Chloro-8-methyl-9-(propan-2-yl)-9H-purine has been studied for its potential applications in various areas of scientific research. It has been used as a building block for the synthesis of various purine derivatives, which can be used in the development of novel drugs. It has also been used in the development of inhibitors of the enzyme acetylcholinesterase, which can be used to treat Alzheimer’s disease. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and for its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The exact mechanism of action of 2-Chloro-8-methyl-9-(propan-2-yl)-9H-purine is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to inhibit the growth of certain types of cancer cells by inhibiting the activity of certain enzymes involved in the cell cycle.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine, which can lead to increased alertness, improved memory, and improved cognitive function. Additionally, it has been found to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-Chloro-8-methyl-9-(propan-2-yl)-9H-purine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-Chloro-8-methyl-9-(propan-2-yl)-9H-purine. One potential direction is the development of novel drugs using the compound as a building block. Additionally, it could be explored as a potential inhibitor of other enzymes involved in the cell cycle, such as DNA polymerase and topoisomerase. Additionally, it could be explored as a potential anti-inflammatory agent, as well as a potential inhibitor of the growth of certain types of cancer cells. Finally, it could be explored as a potential inhibitor of other enzymes involved in the breakdown of neurotransmitters, such as monoamine oxidase.

Synthesis Methods

2-Chloro-8-methyl-9-(propan-2-yl)-9H-purine is synthesized through an alkylation reaction of 2-chloro-8-methylpurine with propan-2-yl bromide. This reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of 80°C. The product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine involves the alkylation of 2-chloro-9-(propan-2-yl)-9H-purine with methyl iodide followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2-chloro-9-(propan-2-yl)-9H-purine", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-9-(propan-2-yl)-9H-purine (1.0 g, 4.8 mmol) and sodium hydride (0.2 g, 8.0 mmol) in DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add methyl iodide (0.6 mL, 9.6 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 4: Filter the reaction mixture and wash the solid with methanol.", "Step 5: Dissolve the resulting intermediate in DMF (10 mL) and add sodium hydride (0.2 g, 8.0 mmol).", "Step 6: Add methyl iodide (0.6 mL, 9.6 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 7: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 8: Filter the reaction mixture and wash the solid with methanol.", "Step 9: Purify the crude product by column chromatography to obtain 2-chloro-8-methyl-9-(propan-2-yl)-9H-purine as a white solid (yield: 60-70%)." ] }

CAS RN

1044770-67-3

Molecular Formula

C9H11ClN4

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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